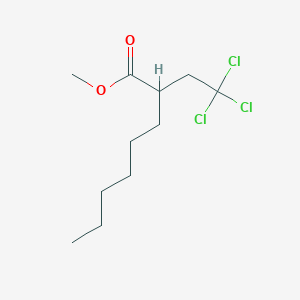
Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is a chemical compound with the molecular formula C11H19Cl3O2 and a molecular weight of 289.63 g/mol . This compound is known for its unique structure, which includes a trichloroethyl group attached to an octanoic acid ester. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester typically involves the esterification of octanoic acid with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. Common catalysts used in this process include sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: This compound can undergo acid-catalyzed hydrolysis to yield octanoic acid and 2,2,2-trichloroethanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia.
Major Products Formed
Hydrolysis: Octanoic acid and 2,2,2-trichloroethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing octanoic acid and 2,2,2-trichloroethanol, which can then participate in various metabolic pathways . The trichloroethyl group may also interact with specific molecular targets, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
2,2,2-Trichloroethanol: A precursor in the synthesis of various esters and other derivatives.
Uniqueness
Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is unique due to its specific ester linkage and the presence of the trichloroethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
103249-29-2 |
|---|---|
Molecular Formula |
C11H19Cl3O2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
methyl 2-(2,2,2-trichloroethyl)octanoate |
InChI |
InChI=1S/C11H19Cl3O2/c1-3-4-5-6-7-9(10(15)16-2)8-11(12,13)14/h9H,3-8H2,1-2H3 |
InChI Key |
QXJQOKLKAGANJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(Cl)(Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


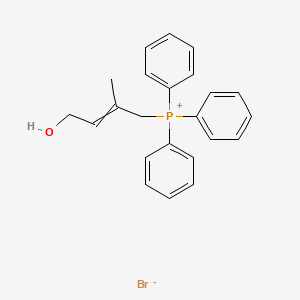
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
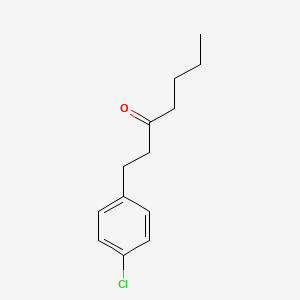
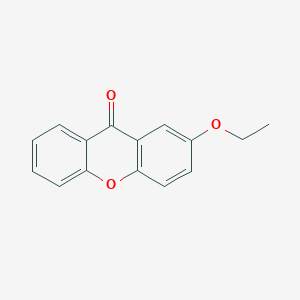
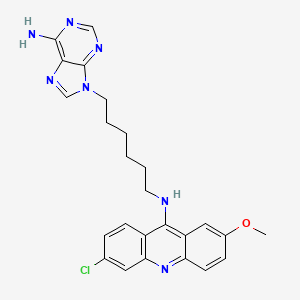
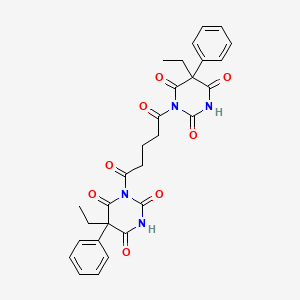
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
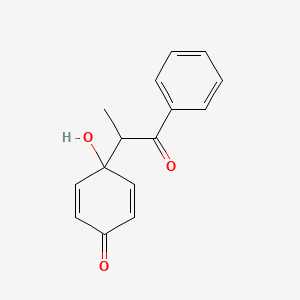
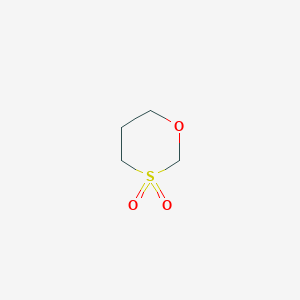
![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
